REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[C:8]([O:10]CC)=[O:9].O.[OH-].[Li+]>O1CCCC1.O.C(O)C>[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[C:8]([OH:10])=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=NN1C)C(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
provided a white solid residue, which
|
Type
|
WASH
|
Details
|
washed with diethyl ether (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The thick suspension was extracted with 2-methyltetrahydrofuran (2×125 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |